molecular formula C22H27ClN4O4S B2659810 N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-93-2

N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2659810
CAS RN: 887196-93-2
M. Wt: 478.99
InChI Key: MAGYKVZVSPLLJO-UHFFFAOYSA-N
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Description

The compound “N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a piperazine ring (a six-membered ring containing two nitrogen atoms), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction known as a cyclization. The tosyl group could be introduced through a sulfonation reaction. The exact synthetic route would depend on many factors, including the desired yield, the availability of starting materials, and the need to avoid unwanted side reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions. The piperazine ring could potentially undergo substitution reactions. The tosyl group is often used as a protecting group in organic synthesis, which can be removed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could affect its solubility in different solvents. The size and shape of the molecule could influence its melting point and boiling point .

Scientific Research Applications

Synthesis and Structure

The compound is synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent without a catalyst. The resulting compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , has been characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data . Its structure consists of a thiazole ring with a substituted phenyl group and an amine functionality.

Antibacterial Activity

The compound’s in vitro antibacterial activity has been evaluated against Staphylococcus aureus and Chromobacterium violaceum . Understanding its antimicrobial properties is crucial for potential therapeutic applications .

Thiazole Chemistry and Drug Development

Thiazole scaffolds play a vital role in drug development. Several drugs derived from thiazoles have been successful in treating various conditions:

Chlorine Substituent Effects

The presence of chlorine in low molecular weight compounds can significantly impact biological activity by altering the electrophilicity of carbon atoms. For instance, Nitazoxanide demonstrates no cross-resistance to metronidazole . Understanding these effects is essential for drug design.

Future Research Directions

Given its unique structure and potential antibacterial activity, further investigations are warranted. Researchers could explore:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, its mechanism of action would involve interacting with a specific biological target, such as a protein or an enzyme. The compound’s functional groups and overall structure would play a key role in determining its biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures for handling chemicals should always be followed .

Future Directions

The future directions for research on this compound could be very broad and would depend on its properties and potential applications. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4S/c1-16-4-8-19(9-5-16)32(30,31)27(22(29)26-12-10-25(3)11-13-26)15-21(28)24-18-7-6-17(2)20(23)14-18/h4-9,14H,10-13,15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYKVZVSPLLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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